![molecular formula C18H12Cl2N2O3 B13810394 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a diaza-benzoazulene core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities .
化学反应分析
Types of Reactions: 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoquinones, while reduction can produce the corresponding alcohols .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored in medicine. It has been investigated for its anxiolytic, anticonvulsant, and antidepressant effects, similar to other benzodiazepine derivatives .
Industry: In the industrial sector, this compound is used in the development of new materials with specific chemical properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .
作用机制
The mechanism of action of 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione involves its interaction with specific molecular targets. It binds to certain receptors and enzymes, modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to its anxiolytic and sedative effects . The exact pathways and molecular targets are still under investigation, but its structure suggests a multi-faceted mechanism involving various biochemical interactions .
相似化合物的比较
Adinazolam: A triazolobenzodiazepine with anxiolytic and antidepressant properties.
Alprazolam: Another benzodiazepine derivative used for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with sedative and muscle relaxant properties.
Uniqueness: 7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione stands out due to its unique diaza-benzoazulene core, which is not commonly found in other benzodiazepine derivatives.
属性
分子式 |
C18H12Cl2N2O3 |
|---|---|
分子量 |
375.2 g/mol |
IUPAC 名称 |
7-chloro-4-(4-chlorophenyl)-10-methyl-5H-furo[3,4-b][1,4]benzodiazepine-1,3-dione |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-21-14-7-4-12(20)8-10(14)9-22(13-5-2-11(19)3-6-13)16-15(21)17(23)25-18(16)24/h2-8H,9H2,1H3 |
InChI 键 |
JRDCOKPZGHTPAH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CN(C3=C1C(=O)OC3=O)C4=CC=C(C=C4)Cl)C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




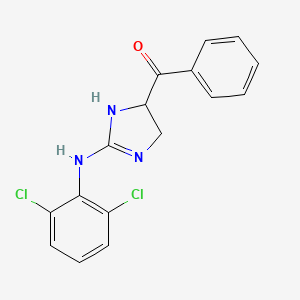
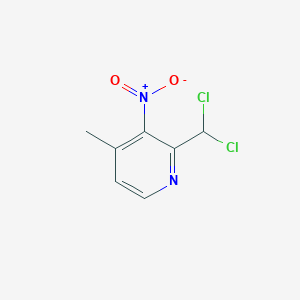
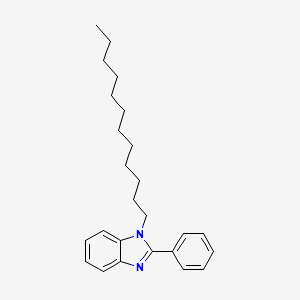
![Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)

![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
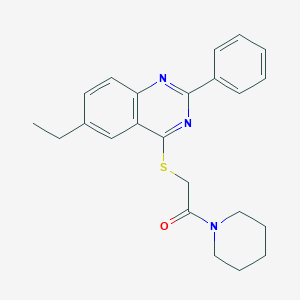

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
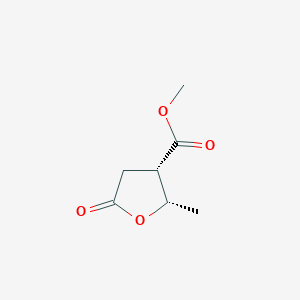
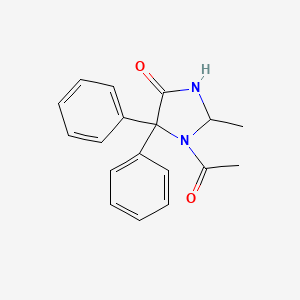
![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)
